Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate

Description

Contextualizing Phosphonate (B1237965) Reagents as Versatile Building Blocks in Synthetic Chemistry

Organophosphorus compounds, particularly phosphonates, represent a cornerstone of modern organic synthesis, offering a diverse array of methodologies for the construction of complex molecular architectures. nih.gov These compounds, characterized by a direct and stable carbon-phosphorus (C–P) bond, serve as invaluable building blocks due to their unique reactivity. nih.gov Their utility spans a wide range of applications, from pharmaceuticals and agrochemicals to materials science. nih.gov The phosphonate moiety can be readily introduced into organic molecules and subsequently transformed, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov

A key transformation that highlights the versatility of phosphonate reagents is the Horner–Wadsworth–Emmons (HWE) reaction. wikipedia.org This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion to form alkenes, typically with high (E)-stereoselectivity. wikipedia.orgalfa-chemistry.com The phosphonate reagents used in the HWE reaction are often favored over their phosphonium (B103445) ylide counterparts (used in the Wittig reaction) because the resulting phosphate (B84403) byproducts are water-soluble and easily removed, simplifying product purification. wikipedia.org Furthermore, the carbanions generated from phosphonates are generally more nucleophilic and less basic than Wittig reagents, expanding the scope of compatible substrates. wikipedia.org The ability to fine-tune the electronic and steric properties of the phosphonate reagent allows for precise control over the outcome of synthetic transformations, solidifying their role as indispensable tools for the synthetic chemist. nih.gov

Structural Features and Chemical Classification within the α-Ketophosphonate Family

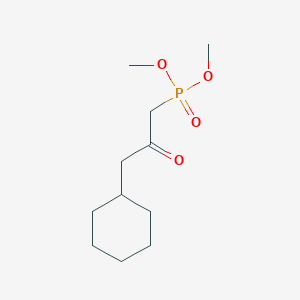

Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate is an organophosphorus compound whose structure features several key functional groups that dictate its chemical behavior. Its molecular framework consists of a central propyl chain functionalized with a dimethyl phosphonate group at the C1 position, a carbonyl (keto) group at C2, and a bulky cyclohexyl ring at C3.

Based on the relative positions of the phosphonate and carbonyl groups, this compound is classified as a β-ketophosphonate . The carbonyl group is located on the beta-carbon relative to the phosphorus atom. This is distinct from α-ketophosphonates, where the carbonyl group is directly attached to the phosphorus-bearing carbon atom. While both α- and β-ketophosphonates are valuable synthetic intermediates, their reactivity patterns differ. β-Ketophosphonates, such as the title compound, possess an acidic methylene (B1212753) group (the C1 carbon) flanked by two electron-withdrawing groups (the phosphonate and the ketone), which is a key site of reactivity. tandfonline.com

The structural attributes of this compound are:

The Dimethyl Phosphonate Group (-P(O)(OCH₃)₂) : This group is strongly electron-withdrawing, which significantly increases the acidity of the α-protons on the adjacent methylene carbon. This facilitates the generation of a stabilized carbanion, which is the key nucleophile in reactions like the HWE olefination. wikipedia.org

The Ketone Carbonyl Group (C=O) : This group also contributes to the acidity of the α-protons and provides an additional site for synthetic modification. It can participate in various addition and condensation reactions.

The Cyclohexyl Moiety : This bulky, non-polar group introduces significant steric hindrance near the reactive centers of the molecule. This can influence the stereochemical outcome of reactions and impacts the physical properties of the compound and its derivatives, such as solubility and crystallinity.

Below is a data table summarizing the key properties of the compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 53273-28-2 | bldpharm.comguidechem.comchemnet.com |

| Molecular Formula | C₁₁H₂₁O₄P | chemnet.com |

| Molecular Weight | 248.26 g/mol | bldpharm.com |

| Chemical Name | This compound | guidechem.com |

| Classification | β-Ketophosphonate | General Chemical Knowledge |

Overview of Research Significance in Advanced Chemical Transformations

While specific research literature focusing exclusively on this compound is limited, its significance can be understood through its membership in the β-ketophosphonate family, which are well-established as versatile intermediates in organic synthesis. nih.govorganic-chemistry.org The unique combination of a reactive methylene center, a carbonyl group, and a sterically demanding cyclohexyl substituent makes it a potentially valuable precursor for complex target molecules.

The primary research application for β-ketophosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction . researchgate.net The carbanion generated from this compound can react with various aldehydes and ketones to synthesize α,β-unsaturated ketones (enones). The presence of the bulky cyclohexyl group could be exploited to influence the stereoselectivity of the resulting double bond, potentially favoring specific isomers in the synthesis of complex natural products or pharmaceutical intermediates. nih.gov For example, β-ketophosphonates bearing bulky scaffolds have been utilized as key intermediates in the synthesis of prostaglandin (B15479496) analogues. nih.gov

Furthermore, the β-ketophosphonate scaffold is a precursor for a variety of other molecular structures. nih.gov The active methylene group can undergo alkylation and acylation reactions, while the ketone can be reduced to a β-hydroxy phosphonate or serve as a handle for the construction of heterocyclic rings. nih.govmdpi.com These transformations open pathways to chiral β-hydroxy and β-amino phosphonic acids, which are important pharmacophores. nih.gov The synthesis of β-ketophosphonates is typically achieved through methods like the acylation of alkylphosphonate anions (a Corey-Kwiatkowski or phosphono-Claisen condensation) or via aerobic copper-mediated phosphorylation of enol acetates. nih.govstackexchange.com

The potential synthetic utility of this compound is summarized in the table below.

| Reaction Type | Reactant | Potential Product Class | Significance |

|---|---|---|---|

| Horner-Wadsworth-Emmons Olefination | Aldehydes, Ketones | α,β-Unsaturated Ketones (Enones) | Forms C=C bonds with high (E)-selectivity; key step in natural product synthesis. wikipedia.orgalfa-chemistry.com |

| Reduction of Ketone | Reducing agents (e.g., NaBH₄) | β-Hydroxy Phosphonates | Precursors to biologically active molecules and chiral ligands. nih.gov |

| Reductive Amination | Amine, Reducing agent | β-Amino Phosphonates | Important structural motifs in medicinal chemistry. nih.gov |

| α-Alkylation/Acylation | Alkyl/Acyl Halides | Substituted β-Ketophosphonates | Introduces further complexity and functionalization. tandfonline.com |

| Heterocycle Formation | Binucleophiles (e.g., hydrazine, urea) | Pyrazoles, Pyrimidines, etc. | Provides access to diverse heterocyclic scaffolds. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-dimethoxyphosphorylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O4P/c1-14-16(13,15-2)9-11(12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILPPNKWYFAORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC(=O)CC1CCCCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558720 | |

| Record name | Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53273-28-2 | |

| Record name | Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 3 Cyclohexyl 2 Oxopropyl Phosphonate

Established Synthetic Routes

The primary and most well-documented method for synthesizing β-ketophosphonates, such as Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate, is through the acylation of a phosphonate (B1237965) carbanion. This approach is favored for its efficiency and adaptability.

Anionic Alkylation of Dimethyl Methylphosphonate (B1257008)

A cornerstone of β-ketophosphonate synthesis is the anionic alkylation of dimethyl methylphosphonate. This process involves the deprotonation of dimethyl methylphosphonate at the α-carbon to form a highly reactive carbanion. This nucleophilic species is central to the formation of the new carbon-carbon bond required for the desired product. The generation of this anion is typically achieved using a strong base.

Condensation with Methyl 2-Cyclohexylacetate

The phosphonate carbanion, once formed, undergoes a condensation reaction with a suitable acylating agent. For the synthesis of this compound, an ester of cyclohexylacetic acid, such as methyl 2-cyclohexylacetate, serves as the electrophile. The nucleophilic phosphonate anion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the target β-ketophosphonate after an elimination of the methoxy (B1213986) group from the ester. This reaction is analogous to a Claisen condensation.

A general reaction scheme for this synthesis is presented below:

Reaction Scheme 1: Synthesis of this compoundOptimized Reaction Conditions and Reagent Selection

The success of this synthetic route is highly dependent on carefully controlled reaction conditions to maximize yield and minimize side reactions.

n -Butyllithium (n-BuLi): This organolithium reagent is a commonly employed strong base for the deprotonation of the α-carbon of dimethyl methylphosphonate. Its high reactivity ensures efficient formation of the phosphonate carbanion.

Tetrahydrofuran (THF): Anhydrous THF is the solvent of choice for this reaction. wikipedia.org Its ability to solvate the lithium cation of the organometallic intermediate and its stability at low temperatures make it ideal. wikipedia.org

Cryogenic Temperatures: The reaction is typically conducted at low temperatures, often -78 °C (the sublimation point of dry ice). nih.govreddit.com These cryogenic conditions are crucial for several reasons: they prevent the decomposition of the temperature-sensitive lithiated phosphonate intermediate, minimize side reactions such as the reaction of n-butyllithium with the solvent, and allow for better control over the exothermic condensation reaction. wikipedia.orgnih.govreddit.com

An interactive data table summarizing the optimized reaction conditions is provided below.

| Parameter | Condition | Rationale |

| Base | n-Butyllithium (n-BuLi) | Strong base ensures complete and rapid deprotonation of the phosphonate. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic polar solvent that stabilizes the lithiated intermediate. wikipedia.org |

| Temperature | -78 °C | Minimizes decomposition of the anion and unwanted side reactions. nih.govreddit.com |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents reaction of the highly reactive organolithium species with atmospheric moisture and oxygen. |

Exploration of Alternative Synthetic Pathways

While the anionic alkylation route is well-established, the exploration of alternative synthetic strategies can offer advantages in terms of efficiency, atom economy, and the potential for stereochemical control.

Potential for Convergent and Divergent Synthetic Strategies

Modern synthetic chemistry often employs convergent and divergent approaches to build molecular complexity.

Divergent Synthesis: From a common intermediate, a divergent strategy could be employed to generate a library of related β-ketophosphonates. For example, the lithiated dimethyl methylphosphonate intermediate could be reacted with a variety of different esters or acyl chlorides to produce a range of analogues with different side chains, with this compound being one of many possible products.

Reactivity and Reaction Mechanisms of Dimethyl 3 Cyclohexyl 2 Oxopropyl Phosphonate

Chemistry of the Phosphonate (B1237965) Carbanion Moiety

The generation of a carbanion at the α-position is a cornerstone of β-ketophosphonate chemistry. Treatment of Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate with a suitable base results in the deprotonation of the methylene (B1212753) group, yielding a highly nucleophilic, resonance-stabilized carbanion. This intermediate is significantly more nucleophilic and less basic than the ylides used in the traditional Wittig reaction. wikipedia.orgthieme-connect.com

Utilization in Horner-Wadsworth-Emmons Type Olefination Reactions

The most prominent reaction involving the phosphonate carbanion is the Horner-Wadsworth-Emmons (HWE) olefination. acs.org This reaction provides a reliable and stereoselective method for the synthesis of α,β-unsaturated ketones from aldehydes and ketones. thieme-connect.com

The mechanism begins with the formation of the phosphonate carbanion via deprotonation with a base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). wikipedia.orgacs.org This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone in what is typically the rate-limiting step. wikipedia.org The resulting intermediate collapses to form an unstable four-membered oxaphosphetane ring, which then fragments to yield the final products: an alkene and a water-soluble dialkyl phosphate (B84403) salt. A significant advantage of the HWE reaction is that this phosphate byproduct is easily removed by aqueous extraction, simplifying product purification. wikipedia.org

The HWE reaction is renowned for its high (E)-stereoselectivity, particularly with aldehydes. wikipedia.orgalfa-chemistry.com For base-sensitive substrates, modified conditions such as the Masamune-Roush protocol (using lithium chloride and DBU) can be employed to achieve high yields of the (E)-alkene. alfa-chemistry.comnrochemistry.com

| Reactant 1 (Phosphonate) | Reactant 2 (Aldehyde) | Base/Conditions | Major Product (α,β-Unsaturated Ketone) | Stereoselectivity |

| This compound | Benzaldehyde | NaH, THF | (E)-1-Cyclohexyl-4-phenylbut-3-en-2-one | High (E) |

| This compound | Acetaldehyde | DBU, LiCl, CH₃CN | (E)-1-Cyclohexylhex-3-en-2-one | High (E) |

| This compound | Isobutyraldehyde | K₂CO₃, 18-crown-6 | (E)-1-Cyclohexyl-5-methylhex-3-en-2-one | Predominantly (E) |

Nucleophilic Addition to Electrophilic Species

Beyond olefination, the stabilized phosphonate carbanion is a potent nucleophile that can react with a variety of other electrophiles. A key example is its reaction with alkyl halides in C-alkylation reactions. wikipedia.orgchempedia.info This provides a direct route to introduce new carbon-carbon bonds at the α-position, further functionalizing the β-ketophosphonate backbone. The choice of base and reaction conditions is crucial to prevent side reactions, such as O-alkylation or self-condensation.

Transformations Involving the Ketone Functionality

The ketone group in this compound serves as an electrophilic center and also enables the formation of enolates at the adjacent γ-carbon.

Electrophilic Reactivity of the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This allows for a range of transformations common to ketones. For instance, the ketone can be reduced using hydride reagents like sodium borohydride (B1222165) (NaBH₄) to afford the corresponding β-hydroxy phosphonate, Dimethyl (3-cyclohexyl-2-hydroxypropyl)phosphonate. This transformation is valuable for synthesizing chiral phosphonic acids and their analogues. conicet.gov.ar

In aqueous acidic media, the ketone group can exist in equilibrium with its hydrate (B1144303) form, a geminal diol. google.com This reactivity is enhanced by the strong electron-withdrawing nature of the two adjacent α-phosphonate groups in related compounds, which destabilizes the carbonyl group relative to the hydrate. google.com

α-Functionalization Reactions (e.g., Enolate Chemistry)

While the protons on the α-carbon are the most acidic, the protons on the γ-carbon (the methyl group attached to the carbonyl) are also acidic enough to be removed by a strong base, leading to the formation of a kinetic enolate. bham.ac.ukmasterorganicchemistry.com This enolate can then react with various electrophiles.

Recent studies have demonstrated that β-ketophosphonates can undergo highly regioselective formal aldol (B89426) condensation reactions at the γ-position with aryl aldehydes. researchgate.net These reactions are typically performed with a catalyst system, such as p-anisidine (B42471) and trifluoroacetic acid, under mild conditions. researchgate.net The proposed mechanism involves the formation of an enamine or enol at the γ-position, which then participates in a Mannich-type reaction followed by elimination. This process selectively forms a new carbon-carbon double bond at the γ-position, yielding γ,δ-unsaturated β-ketophosphonates, demonstrating that the bond formation occurs selectively at the γ-methyl group despite the presence of the more acidic α-methylene group. researchgate.net

| Reactant 1 (Phosphonate) | Reactant 2 (Aldehyde) | Catalyst System | Product (γ,δ-Unsaturated β-Ketophosphonate) |

| This compound | 4-Nitrobenzaldehyde | p-Anisidine, TFA | Dimethyl (E)-(3-cyclohexyl-5-(4-nitrophenyl)-2-oxopent-4-en-1-yl)phosphonate |

| This compound | 2-Naphthaldehyde | p-Anisidine, TFA | Dimethyl (E)-(3-cyclohexyl-5-(naphthalen-2-yl)-2-oxopent-4-en-1-yl)phosphonate |

Hydrolysis and Transesterification of the Phosphonate Ester

The dimethyl phosphonate ester moiety can undergo cleavage of its P-O-C bonds under various conditions.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phosphonic acid, (3-cyclohexyl-2-oxopropyl)phosphonic acid. This transformation is typically achieved under harsh conditions, such as refluxing with concentrated strong acids like hydrochloric acid. nih.gov The rate of hydrolysis of dimethyl phosphonate esters is pH-dependent, with the reaction proceeding more rapidly under basic conditions compared to acidic ones. nih.govoecd.org

Transesterification: The methyl ester groups can be exchanged for other alkyl groups in a transesterification reaction. This equilibrium-driven process involves reacting the phosphonate with a different alcohol in the presence of an acid or base catalyst. nih.gov To drive the reaction to completion, the methanol byproduct is typically removed from the reaction mixture, for instance, by azeotropic distillation. researchgate.net This method allows for the synthesis of a variety of phosphonate esters with different steric and electronic properties.

Applications of Dimethyl 3 Cyclohexyl 2 Oxopropyl Phosphonate As a Chemical Building Block

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups within Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate makes it an essential precursor for synthesizing molecules with significant biological and pharmaceutical interest.

Precursor for Cyclohexyl-Ethyl Substituted Diaza- and Triaza-Tricyclic Scaffolds

This compound is instrumental in the construction of complex heterocyclic systems. Researchers have utilized this phosphonate (B1237965) in multi-step synthetic sequences to create novel diaza- and triaza-tricyclic scaffolds. These intricate structures are often pursued in medicinal chemistry for their potential as frameworks for new therapeutic agents. The synthesis typically involves an initial reaction utilizing the phosphonate's ketone functionality, followed by a series of cyclization and condensation reactions. The cyclohexyl group is incorporated into the final structure, providing a lipophilic domain that can be crucial for modulating the pharmacological properties of the resulting molecule.

Contribution to the Construction of Indoleamine 2,3-Dioxygenase (IDO) Antagonist Frameworks

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a critical role in immune system regulation and is a significant target in cancer immunotherapy. nih.govnih.gov By catalyzing the degradation of tryptophan, IDO helps create an immunosuppressive microenvironment that allows tumors to evade immune detection. nih.govnih.gov Small molecule inhibitors of IDO can reverse this effect and enhance anti-tumor immune responses. nih.govgoogleapis.com

This compound has been identified as a key building block in the synthesis of novel IDO antagonists. Its structure allows for the introduction of the cyclohexyl-propyl side chain, which is a feature in certain classes of potent IDO inhibitors. The synthetic route often involves a Horner-Wadsworth-Emmons reaction, where the phosphonate is deprotonated to form a carbanion that then reacts with an aldehyde-containing heterocyclic core, establishing a critical carbon-carbon bond and forming the backbone of the final antagonist.

Broader Applications in Carbon-Carbon Bond Formation

Beyond its specific use in synthesizing heterocyclic systems, the inherent reactivity of this β-ketophosphonate makes it a versatile tool for forming carbon-carbon bonds, a fundamental process in organic chemistry. rsc.org

Integration into Advanced Organic Synthesis Strategies

The phosphonate moiety in this compound is a key functional group for olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction is a cornerstone of modern organic synthesis due to its reliability and stereochemical control, typically favoring the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com Synthetic chemists can integrate this building block into complex synthetic pathways where the formation of a specific alkene geometry is required. The reactivity of the phosphonate carbanion is more nucleophilic and less basic compared to Wittig reagents, allowing for a broader range of compatible aldehydes and ketones. wikipedia.org

Utility in the Preparation of Alkenes and Related Unsaturated Systems

The primary application of this compound in this context is the Horner-Wadsworth-Emmons reaction. researchgate.netcore.ac.uk The process begins with the deprotonation of the carbon alpha to both the carbonyl and phosphonate groups using a suitable base, such as sodium hydride, to form a stabilized phosphonate carbanion. wikipedia.orgalfa-chemistry.com This carbanion then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate collapses to form an alkene, with the concomitant elimination of a water-soluble dialkyl phosphate (B84403) salt, which is easily removed during workup. wikipedia.orgalfa-chemistry.com This reaction provides a highly efficient method for creating α,β-unsaturated ketones and related systems, which are themselves valuable intermediates in organic synthesis. rsc.org

Table 1: Horner-Wadsworth-Emmons Reaction Overview

| Feature | Description |

|---|---|

| Reaction Name | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reactants | Stabilized phosphonate carbanion, Aldehyde or Ketone |

| Product | Predominantly (E)-Alkene |

| Byproduct | Water-soluble dialkyl phosphate salt |

| Advantages | High (E)-selectivity, high reactivity of carbanion, easy removal of byproduct |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis for Elucidation of Molecular Structure

Spectroscopic techniques are indispensable tools for probing the molecular architecture of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, Dimethyl (2-oxopropyl)phosphonate, characteristic signals are observed that help to identify the different types of protons present in the molecule. For instance, the methyl protons of the methoxy (B1213986) groups attached to the phosphorus atom typically appear as a doublet, while the protons of the acetyl group appear as a singlet. The methylene (B1212753) protons adjacent to the phosphonate (B1237965) group also show a characteristic splitting pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For example, in Dimethyl (2-oxopropyl)phosphonate, separate signals would be expected for the carbonyl carbon, the methylene carbon, and the methyl carbons of the methoxy and acetyl groups.

³¹P NMR Spectroscopy: ³¹P NMR is particularly useful for organophosphorus compounds as it directly probes the phosphorus nucleus. The chemical shift of the phosphorus signal provides information about its oxidation state and coordination environment.

Mass Spectrometry (e.g., LC-MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

For a related compound, Dimethyl (2-oxopropyl)phosphonate, the molecular weight is 166.11 g/mol . nist.govsigmaaldrich.comnist.govepa.gov An LC-MS analysis of this compound would show a prominent peak corresponding to its molecular ion, confirming its identity. The purity of the sample can also be assessed by looking for the presence of other peaks that would indicate impurities.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Dimethyl (2-oxopropyl)phosphonate | C₅H₁₁O₄P | 166.11 |

Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, GC)

Chromatographic techniques are widely used in chemistry to separate and purify components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not easily vaporized. The purity of a sample of Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate could be determined by HPLC, where a single sharp peak would indicate a high degree of purity.

Gas Chromatography (GC): GC is another powerful separation technique, but it is suitable for volatile compounds. When coupled with a mass spectrometer (GC-MS), it can provide detailed information about the identity and purity of the separated components.

While specific chromatographic data for this compound is not available, the general principles of these techniques would be applied to assess its purity.

Computational and Theoretical Studies on Dimethyl 3 Cyclohexyl 2 Oxopropyl Phosphonate

Quantum Chemical Calculations of Electronic Structure and Energetics

For Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate, the electronic structure is largely dictated by the interplay between the phosphoryl group (P=O), the carbonyl group (C=O), and the bulky cyclohexyl substituent. The phosphoryl and carbonyl groups are strong electron-withdrawing groups, which significantly influences the charge distribution across the molecule. The oxygen atoms of these groups are expected to bear partial negative charges, while the phosphorus and carbonyl carbon atoms will be electron-deficient, rendering them susceptible to nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. In β-ketophosphonates, the HOMO is typically localized on the oxygen atoms, particularly the carbonyl oxygen, while the LUMO is often centered around the P=O and C=O bonds. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Thermochemical properties such as the enthalpy of formation, entropy, and heat capacity can also be determined through quantum chemical calculations. These energetic parameters are vital for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it may participate.

Table 1: Predicted Electronic and Energetic Properties of this compound The following data is illustrative and based on typical values for similar β-ketophosphonates calculated using DFT methods.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Enthalpy of Formation (gas) | -750 kJ/mol | Represents the change in enthalpy during the formation of the compound from its constituent elements. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them. Molecular dynamics (MD) simulations, on the other hand, provide a dynamic picture of the molecule's movement over time, revealing how it explores different conformations and interacts with its environment.

The conformational landscape of this molecule is primarily governed by rotations around several key single bonds: the P-C bond, the C-C bonds of the propyl chain, and the bond connecting the cyclohexyl ring to the main chain. The bulky cyclohexyl group is expected to impose significant steric constraints, limiting the number of accessible low-energy conformations.

Computational methods like molecular mechanics force fields and higher-level quantum chemical calculations can be used to map the potential energy surface as a function of dihedral angles. For instance, the orientation of the phosphoryl and carbonyl groups relative to each other is a key conformational feature. Studies on similar phosphonates have shown that gauche and anti conformations around the P-C-C-C backbone are often preferred to minimize steric hindrance. acs.org

Molecular dynamics simulations can further illuminate the dynamic behavior of the molecule in different solvents. These simulations can predict how the molecule folds and flexes, and how solvent molecules arrange themselves around the solute. For a molecule with both polar (phosphoryl and carbonyl) and nonpolar (cyclohexyl) regions, MD simulations can provide insights into its solvation and potential for aggregation. nih.govresearchgate.net

Table 2: Key Dihedral Angles and Predicted Relative Energies for Low-Energy Conformers This table presents hypothetical data for plausible conformers based on general principles of steric and electronic interactions in similar molecules.

| Conformer | Dihedral Angle (O=P-C-C) | Dihedral Angle (P-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Anti-Gauche) | 180° | 60° | 0.0 (Global Minimum) |

| 2 (Gauche-Gauche) | 60° | 60° | 1.5 |

| 3 (Gauche-Anti) | 60° | 180° | 2.8 |

Reaction Pathway Investigations and Transition State Characterization

Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them. For this compound, several reaction pathways are of interest, particularly those involving the reactive carbonyl and phosphoryl groups.

One important reaction is the keto-enol tautomerism. Computational studies can determine the relative stabilities of the keto and enol forms and the activation energy for their interconversion. The presence of the electron-withdrawing phosphonate (B1237965) group can influence the acidity of the α-protons and thus the position of the keto-enol equilibrium.

Reactions at the carbonyl carbon, such as nucleophilic addition, are also amenable to computational investigation. Theoretical calculations can model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent reaction steps. The transition state for such a reaction can be located and its geometry and energy determined, providing crucial information about the reaction rate.

Similarly, reactions involving the phosphoryl group, such as hydrolysis, can be studied. The mechanism of phosphonate ester hydrolysis has been a subject of extensive theoretical investigation. mdpi.com These studies have elucidated the role of water molecules and potential catalysts in the reaction, and have characterized the geometry of the pentacoordinate phosphorus transition state. nih.govdtic.mil

Table 3: Predicted Activation Energies for Plausible Reaction Pathways The following are hypothetical activation energies for illustrative purposes, based on computational studies of related phosphonate reactions.

| Reaction Pathway | Description | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Keto-Enol Tautomerization | Proton transfer from the α-carbon to the carbonyl oxygen. | 15 - 20 |

| Nucleophilic Addition to Carbonyl | Attack of a simple nucleophile (e.g., hydroxide) on the carbonyl carbon. | 10 - 15 |

| Alkaline Hydrolysis of Phosphonate Ester | Nucleophilic attack of hydroxide (B78521) on the phosphorus atom. | 20 - 25 |

Future Directions and Emerging Research Avenues

Development of Catalytic and Asymmetric Syntheses of Analogs

While classical methods for synthesizing β-ketophosphonates are well-established, the development of catalytic and asymmetric approaches for producing analogs of Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate represents a significant frontier. organic-chemistry.orgacs.org Such methods are critical for accessing chiral molecules, which are of paramount importance in medicinal chemistry and materials science.

A primary focus in this area is the asymmetric hydrogenation of the keto group within the β-ketophosphonate structure to yield chiral β-hydroxyphosphonates. thieme-connect.com Research has demonstrated that complexes of ruthenium with chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives like Sunphos, are highly effective for the enantioselective reduction of various β-ketophosphonates. thieme-connect.comacs.orgresearchgate.net Applying this methodology to this compound could provide stereoselective access to (R)- or (S)-dimethyl (3-cyclohexyl-2-hydroxypropyl)phosphonate. These chiral hydroxyphosphonates are valuable mimics of hydroxy carboxylic acids and can serve as precursors to biologically active compounds. thieme-connect.com The use of catalysts like Rhodium-BisP* and Rhodium-MiniPHOS has also shown high enantioselectivity in the hydrogenation of related unsaturated phosphonates, suggesting their potential applicability. nih.gov

Furthermore, the development of catalytic methods extends beyond reduction. Asymmetric Michael additions or aldol-type reactions, catalyzed by chiral organocatalysts or metal complexes, could be employed to introduce stereocenters at the α- or γ-positions of the phosphonate (B1237965) backbone. nih.govmdpi.com The design of novel catalysts that can control the stereochemistry of reactions involving the active methylene (B1212753) group of the β-ketophosphonate is a key area for future exploration. This would enable the synthesis of a diverse library of chiral analogs with potentially unique biological activities or material properties. mdpi.com

Table 1: Key Catalysts in Asymmetric Synthesis of Phosphonate Analogs

| Catalyst/Ligand | Metal | Reaction Type | Potential Application for Analogs |

|---|---|---|---|

| BINAP | Ruthenium (II) | Asymmetric Hydrogenation | Synthesis of chiral β-hydroxyphosphonates |

| Sunphos | Ruthenium (II) | Asymmetric Hydrogenation | High-yield synthesis of chiral β-hydroxyphosphonates thieme-connect.com |

| BisP* / MiniPHOS | Rhodium | Asymmetric Hydrogenation | Reduction of unsaturated phosphonate precursors nih.gov |

Exploration of Novel Reactivity Profiles and Cascade Reaction Sequences

The inherent functionality of this compound—a ketone, an active methylene group, and a phosphonate ester—makes it a prime candidate for the exploration of novel reactivity and the design of complex cascade reactions. While its role in the Horner-Wadsworth-Emmons reaction is well-understood, its broader synthetic potential remains largely untapped. nih.gov

A particularly promising avenue is the investigation of γ-position-selective reactions. Recent studies have shown that under specific catalytic conditions, β-ketophosphonates can undergo formal aldol (B89426) condensation reactions with aldehydes at the terminal γ-methyl group, rather than the more acidic α-methylene group. researchgate.net This regioselective transformation, often facilitated by an organocatalyst system such as p-anisidine (B42471) and trifluoroacetic acid, proceeds through a Mannich reaction followed by elimination. researchgate.net Applying this strategy to this compound could lead to the synthesis of novel γ,δ-unsaturated β-ketophosphonates, which are valuable intermediates for constructing complex molecules and heterocyclic systems. researchgate.net

Moreover, the development of cascade or domino reactions starting from this phosphonate could significantly enhance synthetic efficiency. A hypothetical sequence might involve an initial modification at the γ-position, followed by an intramolecular reaction involving the ketone or phosphonate moiety. For instance, a γ-functionalized derivative could undergo an intramolecular Horner-Wadsworth-Emmons reaction to form a cyclic structure. Designing such sequences requires a deep understanding of the relative reactivity of the different functional groups and the development of catalyst systems that can orchestrate multiple transformations in a single pot. The exploration of its reactivity with various electrophiles and nucleophiles under different catalytic conditions (e.g., transition metal catalysis, organocatalysis, biocatalysis) will be crucial in uncovering new synthetic pathways.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch chemistry to continuous flow and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, easier scalability, and reduced waste. thieme-connect.demdpi.com The synthesis and subsequent elaboration of this compound are well-suited for this technological shift.

Integrating the synthesis of this compound into a flow chemistry setup could allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities. nih.gov For instance, the condensation reaction between an appropriate cyclohexyl-containing ester and dimethyl methylphosphonate (B1257008) could be performed in a flow reactor, minimizing side reactions associated with the decomposition of the phosphonate anion that can occur under batch conditions. organic-chemistry.orgacs.org Subsequent reactions, such as the catalytic transformations discussed above, could be "telescoped" into a multi-step continuous sequence without the need for isolating intermediates. nih.gov This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients and complex natural products. mdpi.comnih.gov

Furthermore, the use of automated synthesis platforms, which combine flow reactors with inline analytical monitoring and software control, could accelerate the discovery and optimization of new reactions and analogs. thieme-connect.de Such systems can perform numerous experiments under varying conditions, rapidly identifying optimal parameters for a given transformation. This high-throughput experimentation capability would be invaluable for exploring the novel reactivity profiles and developing the catalytic asymmetric syntheses discussed in the preceding sections. The digitalization of synthesis protocols generated by these platforms would also ensure greater reproducibility across different laboratories. thieme-connect.de

Q & A

Advanced Research Question

- Thermal stability : DSC studies reveal decomposition thresholds; store below 25°C in amber glass to prevent photodegradation .

- Moisture sensitivity : Hydrolysis of the phosphonate ester group occurs in humid environments, necessitating desiccants or vacuum-sealed storage .

Which spectroscopic and chromatographic techniques are most effective for structural confirmation?

Basic Research Question

- NMR spectroscopy : H and C NMR confirm the cyclohexyl, oxopropyl, and phosphonate moieties. P NMR distinguishes phosphonate peaks (~20–30 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns .

How can hydrogen-bonding interactions in the crystal structure inform reactivity or derivatization strategies?

Advanced Research Question

Single-crystal X-ray diffraction reveals:

- Hydrogen-bond networks : The 7-hydroxy group in coumarin-derived analogs forms intermolecular bonds, influencing solubility and reactivity .

- Packing effects : Crystal packing may sterically hinder nucleophilic attack at the 2-oxo position, guiding solvent choice for reactions .

What are the primary applications of this compound in organic synthesis?

Basic Research Question

- Phosphonate intermediates : Used in Horner-Wadsworth-Emmons reactions to form α,β-unsaturated ketones .

- Prostaglandin synthesis : Serves as a precursor for intermediates like dimethyl-(3,3-difluoro-2-oxoheptyl)phosphonate in prostaglandin derivatives .

How can computational methods optimize reaction pathways for derivatizing this phosphonate?

Advanced Research Question

- Quantum chemical calculations : Predict transition states and regioselectivity for nucleophilic additions to the oxo group .

- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for derivatization .

How should researchers resolve contradictions in experimental protocols, such as flame-drying glassware vs. ambient conditions?

Basic Research Question

- Case-specific validation : While flame-drying is standard for moisture-sensitive reactions, some protocols achieve similar yields without it (e.g., using rigorously anhydrous solvents) .

- Controlled experiments : Compare yields and purity under both conditions to determine necessity for specific syntheses .

What advanced analytical strategies reconcile conflicting spectroscopic data (e.g., overlapping peaks in NMR)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.